1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene
Description
1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene is a halogenated aromatic compound featuring a dichlorobenzene core substituted with a trifluoromethylphenoxypropylsulfonyl group. Its molecular structure combines electron-withdrawing groups (chloro, trifluoromethyl, sulfonyl) and a flexible propyl chain, which may influence its physicochemical properties, such as solubility, stability, and bioavailability.
Properties
IUPAC Name |
1,2-dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2F3O3S/c17-14-6-5-13(10-15(14)18)25(22,23)8-2-7-24-12-4-1-3-11(9-12)16(19,20)21/h1,3-6,9-10H,2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTMBOWWQFGNCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution Followed by Sulfonation
This two-step approach involves:
- Etherification : Reacting 3-(trifluoromethyl)phenol with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) to form 3-[3-(trifluoromethyl)phenoxy]propyl bromide.
- Sulfonation and Oxidation : Treating 1,2-dichlorobenzene with chlorosulfonic acid to introduce a sulfonyl chloride group, followed by coupling with the propyl bromide intermediate. The sulfide is then oxidized to a sulfone using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
Key Conditions :
Direct Coupling via Ullmann Reaction
A copper-catalyzed coupling between 1,2-dichloro-4-sulfonylbenzene and 3-[3-(trifluoromethyl)phenoxy]propan-1-amine achieves the target compound. This method avoids intermediate isolation, enhancing throughput.
Reaction Parameters :
Fluorinated Intermediate Approach
A patent by Bayles et al. describes nitration and fluorination steps for analogous trifluoromethyl aromatics. Adapting this method:
- Nitrate 1,2-dichloro-4-propylsulfonylbenzene using fuming HNO₃/H₂SO₄.
- Reduce the nitro group to an amine with H₂/Pd-C.
- Diazotize and replace the amine with a trifluoromethyl group via Sandmeyer reaction.
Challenges :
- Low regioselectivity during nitration (≤60% yield).
- Requires stringent temperature control (-5°C to 10°C) for diazotization.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Nucleophilic Substitution | High purity, scalable | Multi-step, costly oxidants | 70–80% |
| Ullmann Coupling | One-pot synthesis | Requires toxic Cu catalysts | 70–75% |
| Fluorinated Intermediate | Direct CF₃ introduction | Low regioselectivity, harsh conditions | 50–60% |
Industrial-Scale Optimization
Key suppliers like American Custom Chemicals Corporation utilize Method 2.1 for 95% pure product, albeit at a high cost ($647.61/mg). Recent advances focus on solvent-free sulfonation and recyclable catalysts to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique chemical properties.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The sulfonyl group can form strong interactions with target enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several pesticide agents, enabling comparisons:
Key Observations:
- This may improve target binding or environmental persistence.
- Trifluoromethyl Group : Similar to oxyfluorfen and nitrofluorfen, the trifluoromethyl group likely increases metabolic stability and lipophilicity, favoring membrane penetration .
Research Findings and Hypotheses
- Mode of Action : The sulfonyl moiety may inhibit acetolactate synthase (ALS) or PPO enzymes, analogous to sulfonylurea herbicides or diphenyl ethers .
Biological Activity
1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene, also known by its CAS number 338792-69-1, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and highlighting key aspects of its pharmacological profile.
The compound has the following chemical characteristics:
- Molecular Formula : C16H13Cl2F3O3S
- Molar Mass : 413.24 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Antibacterial Activity
Research indicates that compounds with similar structural motifs, particularly those containing trifluoromethyl and sulfonyl groups, exhibit significant antibacterial properties. A study on related urea derivatives found that certain derivatives demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains, including Escherichia coli and Bacillus mycoides . While specific data for our compound is limited, the presence of these functional groups suggests potential antibacterial efficacy.
2. Anticancer Activity
The anticancer potential of compounds featuring trifluoromethyl and sulfonyl groups has been documented in several studies. For instance, derivatives tested against multiple human cancer cell lines showed promising results with IC50 values lower than those of established chemotherapeutics like Doxorubicin . The mechanism often involves the down-regulation of critical genes associated with cancer proliferation, such as EGFR, KRAS, BRCA1, and BRCA2 .
3. Herbicidal Activity
Phenoxyphenyl derivatives are known for their herbicidal properties. The incorporation of a sulfonyl group can enhance the herbicidal activity by affecting plant metabolic pathways . While specific data on this compound is sparse, its structural similarity to known herbicides suggests potential utility in agricultural applications.
Study on Structural Impact
A recent study investigated the impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives. The findings indicated that these groups significantly enhance antibacterial and anticancer activities through various mechanisms, including molecular docking studies that revealed promising interactions with target proteins .
Molecular Docking Analysis
Molecular docking studies have indicated that compounds with similar structures effectively inhibit key enzymes in bacterial pathways and human cancer cells. For example, molecular docking against E. coli enoyl reductase demonstrated effective binding profiles for compounds containing trifluoromethyl substitutions .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the primary synthetic strategies for synthesizing 1,2-dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene, and what intermediates are critical for yield optimization?
Methodological Answer: The compound can be synthesized via multi-step reactions involving nucleophilic substitution and sulfonylation. Key steps include:
- Step 1: Formation of the phenoxypropyl intermediate by reacting 3-(trifluoromethyl)phenol with 1,3-dichloropropane under basic conditions (e.g., NaOH in DMSO) to form 3-(3-chloropropyloxy)-3-(trifluoromethyl)benzene .
- Step 2: Sulfonylation of the intermediate using 1,2-dichloro-4-sulfonyl chloride in the presence of a catalyst (e.g., EDC) to attach the sulfonyl group .
Challenges include controlling regioselectivity during sulfonylation and purifying intermediates. Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for isolation .
Q. Which spectroscopic techniques are most effective for characterizing the sulfonyl and trifluoromethyl groups in this compound?
Methodological Answer:
- ¹⁹F NMR : Directly identifies the trifluoromethyl (-CF₃) group, showing a distinct triplet near -60 ppm due to coupling with adjacent protons .
- IR Spectroscopy : The sulfonyl group (S=O) exhibits strong asymmetric and symmetric stretching bands at 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, respectively .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, particularly the loss of the sulfonyl group (e.g., m/z corresponding to [M−SO₂]⁺) .
Advanced Research Questions
Q. How does the electronic environment of the trifluoromethylphenoxy moiety influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, reducing the nucleophilicity of the phenoxy oxygen. Computational studies (e.g., DFT calculations) can map electron density distributions to predict reactivity. Experimental validation involves comparing reaction rates with non-fluorinated analogs. For example, substituting -CF₃ with -CH₃ in model compounds increases reaction rates by ~30% in SN2 reactions .
Q. What strategies mitigate competing side reactions during sulfonylation, such as sulfone oxidation or undesired cross-coupling?
Methodological Answer:
- Temperature Control : Maintain reaction temperatures below 40°C to prevent sulfone oxidation to sulfonic acids .
- Catalyst Selection : Use Pd-based catalysts (e.g., Pd(OAc)₂) for selective coupling, as demonstrated in analogous sulfonylation reactions .
- Protecting Groups : Temporarily protect reactive sites (e.g., chloro groups) with trimethylsilyl (TMS) groups to block unintended cross-coupling .
Q. How can HPLC methods be optimized to quantify trace impurities (e.g., dechlorinated byproducts) in this compound?
Methodological Answer:
- Column : C18 reverse-phase column (4.6 × 250 mm, 5 µm).
- Mobile Phase : Gradient elution with acetonitrile/water (70:30 to 90:10 over 20 min) containing 0.1% trifluoroacetic acid (TFA) to improve peak symmetry .
- Detection : UV at 254 nm for sulfonyl groups, with a limit of quantification (LOQ) of 0.05 µg/mL validated via spiked recovery experiments .
Structural and Mechanistic Questions
Q. What computational tools predict the compound’s binding affinity to biological targets, such as herbicide-resistant plant enzymes?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with acetolactate synthase (ALS), a common herbicide target. The sulfonyl group shows hydrogen bonding with ALS active-site residues (e.g., Arg-377) .
- MD Simulations : GROMACS can assess stability of the enzyme-inhibitor complex over 100 ns trajectories, highlighting critical binding motifs .
Q. How does the propylsulfonyl linker impact the compound’s solubility and bioavailability in soil matrices?
Methodological Answer:
- LogP Analysis : The sulfonyl group reduces logP (increases hydrophilicity), enhancing soil mobility. Experimental logP values can be determined via shake-flask method (octanol/water) .
- Soil Column Studies : Measure leaching potential using USDA soil types; sandy loam shows 20% higher mobility compared to clay .
Data Contradiction Analysis
Q. Conflicting studies report varying optimal pH ranges (pH 6–8 vs. pH 4–5) for sulfonylation. How should researchers reconcile this?
Methodological Answer: The discrepancy arises from solvent-dependent protonation states. In polar aprotic solvents (e.g., DMF), sulfonylation proceeds optimally at pH 6–8 due to stabilized sulfonate intermediates. In aqueous systems, lower pH (4–5) prevents hydrolysis of the sulfonyl chloride . Researchers should screen pH in their specific solvent system using kinetic assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
